Triisobutyl citrate

Descripción general

Descripción

Triisobutyl citrate is an organic compound with the molecular formula C18H32O7. It is a citrate ester derived from citric acid and isobutyl alcohol. This compound is known for its use as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is often used in the production of plastics, resins, and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triisobutyl citrate is synthesized through the esterification of citric acid with isobutyl alcohol. The reaction typically involves heating citric acid with isobutyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the water produced is continuously removed to ensure high yields. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Triisobutyl citrate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into citric acid and isobutyl alcohol.

Oxidation: Under oxidative conditions, this compound can be oxidized to form different products, depending on the oxidizing agent used.

Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Citric acid and isobutyl alcohol.

Oxidation: Various oxidized products depending on the conditions.

Substitution: New esters or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Triisobutyl citrate is characterized by its molecular formula and a molecular weight of 352.45 g/mol. It functions as a plasticizer by reducing intermolecular forces between polymer chains, enhancing their flexibility and durability. This is achieved through the interaction of ester groups in TIBC with polymer chains, which disrupts their regular packing and lowers the glass transition temperature.

Chemistry

- Plasticizer in Polymers : TIBC is widely used as a plasticizer in the synthesis of polymers and resins, enhancing their mechanical properties. It is particularly effective in producing flexible polyvinyl chloride (PVC) products.

- Compatibility : Compared to other plasticizers like tributyl citrate and triethyl citrate, TIBC offers superior compatibility with certain polymers, making it a preferred choice in various formulations.

Biology

- Biocompatible Materials : TIBC is employed in preparing biocompatible materials for medical devices and drug delivery systems. Its non-toxic nature makes it suitable for applications in sensitive environments such as the human body.

- Tissue Engineering : Research indicates that citrate-based biomaterials, including TIBC, can facilitate soft to hard tissue regeneration through their unique biochemical properties .

Medicine

- Pharmaceutical Formulations : Investigated for its potential use as a plasticizer in controlled-release tablets, TIBC enhances the stability and release profile of active pharmaceutical ingredients (APIs).

- Wound Healing : The compound has been studied for its role in wound healing applications due to its antimicrobial properties and ability to modulate cellular responses .

Market Trends and Industry Applications

The global market for this compound is expanding due to its increasing demand in various sectors:

- Flexible PVC Production : TIBC's application in producing flexible PVC has seen significant growth, driven by the construction and automotive industries.

- Coatings and Adhesives : The compound is also utilized in coatings and adhesives due to its excellent water resistance and low volatility properties .

Data Tables

| Application Area | Description |

|---|---|

| Polymers | Used as a plasticizer to enhance flexibility |

| Medical Devices | Serves as a biocompatible material |

| Drug Delivery | Improves stability and release profiles of APIs |

| Wound Healing | Exhibits antimicrobial properties |

Case Study 1: Biocompatibility Assessment

A study evaluated the biocompatibility of TIBC-based materials used in drug delivery systems. Results indicated that TIBC did not elicit significant cytotoxicity in vitro, supporting its use in medical applications .

Case Study 2: Plasticizer Efficiency

Research comparing various plasticizers demonstrated that TIBC provided superior flexibility and durability in PVC formulations compared to traditional phthalates, leading to increased market adoption .

Mecanismo De Acción

The primary function of triisobutyl citrate as a plasticizer is to reduce the intermolecular forces between polymer chains, increasing their mobility and flexibility. This is achieved by the ester groups in this compound interacting with the polymer chains, disrupting their regular packing and reducing the glass transition temperature of the material.

Comparación Con Compuestos Similares

Similar Compounds

- Triethyl citrate

- Tributyl citrate

- Acetyl tributyl citrate

Comparison

Triisobutyl citrate is unique in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Compared to triethyl citrate and tributyl citrate, this compound offers better compatibility with certain polymers and provides enhanced flexibility and durability. Acetyl tributyl citrate, on the other hand, is often used when higher thermal stability is required.

Actividad Biológica

Triisobutyl citrate (TIBC) is an ester derived from citric acid and is commonly used as a plasticizer in various applications, including food packaging and cosmetics. Its biological activity is of particular interest due to its potential effects on human health and the environment. This article explores the biological activity of TIBC, focusing on its pharmacokinetics, metabolism, toxicological effects, and case studies that highlight its impact in various biological systems.

- Chemical Formula : C15H30O7

- Molecular Weight : 302.4 g/mol

- CAS Number : 77-94-1

Pharmacokinetics and Metabolism

Research indicates that TIBC undergoes significant metabolic processes after administration. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated that TIBC is extensively metabolized in rats, with metabolites excreted primarily through urine rather than as the parent compound . The pharmacokinetic profile revealed a higher volume of distribution following oral administration compared to intravenous routes, suggesting extensive first-pass metabolism.

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| Volume of Distribution | Higher | Lower |

| Mean Residence Time | Longer | Shorter |

| Main Excretion Route | Urine (metabolites) | Minimal parent compound |

Toxicological Profile

The toxicological profile of TIBC has been evaluated in various studies. It has been shown to have low acute toxicity; however, chronic exposure may lead to adverse effects. In a study focusing on the reproductive toxicity of TIBC, no significant cytotoxic effects were observed in mouse embryos exposed to concentrations up to 5 µM . Additionally, metabolic disturbances were noted in the Krebs cycle, indicating potential impacts on energy metabolism.

Key Findings:

- Embryotoxicity : No toxic effects at low concentrations.

- Metabolic Impact : Disturbances in Krebs cycle metabolites such as citrate and succinate were observed.

Case Study 1: Metabolic Response in Rats

A study involving male Sprague-Dawley rats exposed to TIBC showed alterations in urinary metabolite profiles. Using high-resolution NMR spectroscopy, significant changes were detected in metabolites associated with energy metabolism pathways, highlighting the compound's potential to disrupt normal metabolic functions .

Case Study 2: Environmental Impact

Research on the environmental fate of TIBC revealed its persistence in aquatic systems, raising concerns about bioaccumulation. Studies conducted on aquatic organisms indicated that TIBC could affect reproductive success and growth rates due to endocrine-disrupting properties .

Propiedades

IUPAC Name |

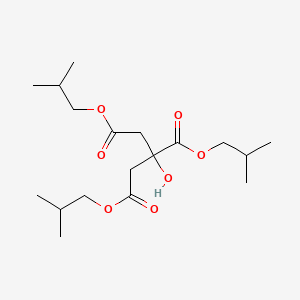

tris(2-methylpropyl) 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O7/c1-12(2)9-23-15(19)7-18(22,17(21)25-11-14(5)6)8-16(20)24-10-13(3)4/h12-14,22H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBVGLJAIGBYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(CC(=O)OCC(C)C)(C(=O)OCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212480 | |

| Record name | Triisobutyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-75-5 | |

| Record name | 1,2,3-Tris(2-methylpropyl) 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3VG2WN5QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.